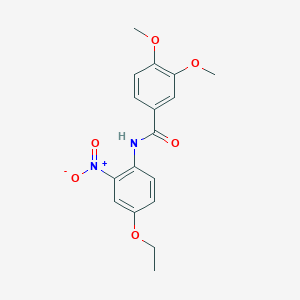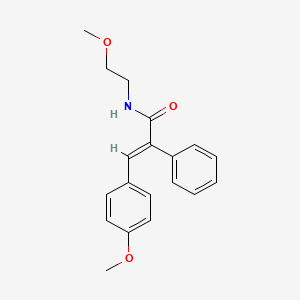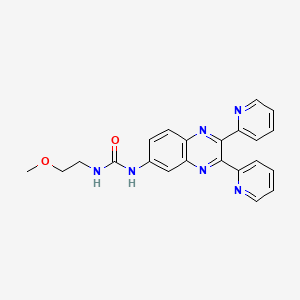
N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline: is an organophosphorus compound characterized by the presence of two 4-chlorophenoxy groups, a phosphoryl group, and a 2-propoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline typically involves the reaction of 4-chlorophenol with phosphorus oxychloride to form bis(4-chlorophenoxy)phosphoryl chloride. This intermediate is then reacted with 2-propoxyaniline under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The 4-chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline exerts its effects involves interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
- N-bis(4-chlorophenoxy)phosphoryl-2-methoxyaniline
- N-bis(4-chlorophenoxy)phosphoryl-2-ethoxyaniline
Comparison: N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline is unique due to the presence of the 2-propoxyaniline moiety, which imparts distinct chemical and physical properties compared to its methoxy and ethoxy analogs. The propoxy group provides increased hydrophobicity and potentially different reactivity, making it suitable for specific applications where other analogs may not be as effective.
Propriétés
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2NO4P/c1-2-15-26-21-6-4-3-5-20(21)24-29(25,27-18-11-7-16(22)8-12-18)28-19-13-9-17(23)10-14-19/h3-14H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNHBTVIGZHUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5128010.png)
![N-[(Z)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-3-bromobenzamide](/img/structure/B5128020.png)
![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-phenylthiourea](/img/structure/B5128027.png)
![9-(1-Methylpyridin-1-ium-4-yl)-10-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene;iodide](/img/structure/B5128038.png)

![5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5128057.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5128060.png)
![9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5128076.png)
![5-(2-nitrophenyl)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5128083.png)
![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B5128091.png)
![2-tert-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5128092.png)
